molecular formula C24H19F2N3O3S B2895920 2,6-difluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 533865-83-7

2,6-difluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2895920
CAS No.: 533865-83-7
M. Wt: 467.49
InChI Key: ZIPIZWDXAOWJKH-UHFFFAOYSA-N
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Description

The compound 2,6-difluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a benzamide derivative featuring a 2,6-difluorobenzoyl group linked to an ethylamine side chain substituted with a 3-[(4-nitrophenyl)methyl]sulfanyl indole moiety. Its structure combines electron-withdrawing groups (fluorine, nitro) and a sulfanyl bridge, which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

2,6-difluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O3S/c25-19-5-3-6-20(26)23(19)24(30)27-12-13-28-14-22(18-4-1-2-7-21(18)28)33-15-16-8-10-17(11-9-16)29(31)32/h1-11,14H,12-13,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPIZWDXAOWJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can be achieved through a multi-step process involving several key reactions:

    Formation of the Indole Moiety: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfanyl Group: The indole derivative can be further functionalized by introducing a methylsulfanyl group through nucleophilic substitution reactions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated nitrophenyl compound in the presence of a palladium catalyst.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the difluorobenzoyl chloride with the indole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoro groups on the benzamide core can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving indole derivatives and their interactions with proteins and enzymes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, and the presence of the nitrophenyl and difluorobenzamide groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with 2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide (ZVT)

Structural Similarities :

  • Core Benzamide Motif : Both compounds share a benzamide backbone, critical for interactions with biological targets like pantothenate kinase (MtPanK) .
  • Sulfanyl Linkage: ZVT contains a sulfanyl group connecting a triazole ring to a 4-fluorophenoxyethyl chain, while the target compound uses a sulfanyl bridge to link the indole to a 4-nitrophenylmethyl group.

Key Differences :

  • Heterocyclic Components : ZVT features a 1,2,4-triazole ring, whereas the target compound incorporates a 1H-indole ring. Indole derivatives often exhibit enhanced π-π stacking and hydrophobic interactions compared to triazoles.

Comparison with 2-[[(5-Methyl-1,2,4-Oxadiazol-3-yl)methyl]sulfanyl]-N-[2-[(4-Nitrophenyl)amino]ethyl]benzamide

Structural Similarities :

  • Sulfanyl-Nitrophenyl Motif : Both compounds utilize a sulfanyl bridge and 4-nitrophenyl group, suggesting shared electronic properties conducive to redox interactions or nitroreductase targeting .

Key Differences :

  • Heterocyclic Core : The oxadiazole ring in this analogue contrasts with the indole in the target compound. Oxadiazoles are more rigid and may reduce conformational flexibility during binding.

Functional Implications :

  • Oxadiazole derivatives are often explored as antimicrobials or anticancer agents. The target compound’s indole moiety could enhance penetration into hydrophobic pockets, such as those in viral proteases or kinase ATP-binding sites .

Comparison with N-(2,6-Difluoro-benzyl)-4-Sulfamoyl-benzamide (F6B)

Structural Similarities :

  • Difluorobenzyl Group : Both compounds share a 2,6-difluorophenyl moiety, which enhances metabolic stability and bioavailability through reduced CYP450-mediated oxidation .

Key Differences :

  • Functional Groups : F6B contains a sulfamoyl group (-SO₂NH₂), which is more polar than the target compound’s sulfanyl (-S-) and nitro groups. This difference may influence solubility and membrane permeability.
  • Biological Targets : Sulfamoyl groups are common in carbonic anhydrase inhibitors, whereas the target compound’s nitro group aligns with nitroreductase-activated prodrugs or DprE1 inhibitors .

Comparison with Pesticide Benzamides (e.g., Diflufenican)

Structural Similarities :

  • Fluorinated Aromatic Rings: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) and the target compound both employ fluorine atoms to enhance lipophilicity and resistance to degradation .

Key Differences :

  • Heterocycles : Diflufenican’s pyridine ring differs from the indole in the target, altering electronic distribution and target specificity .

Data Tables

Table 1: Structural Features of Compared Compounds

Compound Name Core Structure Key Substituents Heterocycle Biological Target
Target Compound Benzamide 2,6-Difluoro, 4-nitrophenylmethyl sulfanyl Indole Potential DprE1/MtPanK
ZVT Benzamide 2-Chloro, 4-fluorophenoxyethyl sulfanyl 1,2,4-Triazole MtPanK
2-[[(5-Methyl-oxadiazol)methyl]sulfanyl]... Benzamide 4-Nitrophenylaminoethyl sulfanyl 1,2,4-Oxadiazole Antimicrobial/Cancer
F6B Benzamide 2,6-Difluoro, sulfamoyl None Carbonic anhydrase
Diflufenican Pyridinecarboxamide 2,4-Difluoro, trifluoromethylphenoxy Pyridine Carotenoid biosynthesis

Table 2: Spectral and Physical Properties

Compound Name IR ν(C=O) (cm⁻¹) IR ν(S-H/C=S) (cm⁻¹) Melting Point (°C) Solubility
Target Compound ~1663–1682* 1247–1255 (C=S) Not reported Low (hydrophobic)
ZVT Not reported Not reported Not reported Moderate
Triazole Derivatives Absent (C=S) 1247–1255 (C=S) 96–120† Low to moderate
F6B ~1680 N/A (sulfamoyl) Not reported High (polar)

*Inferred from hydrazinecarbothioamide derivatives . †Based on analogous triazoles (e.g., Rip-D melts at 96°C) .

Biological Activity

The compound 2,6-difluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a member of the benzamide family, characterized by its unique structure that includes a difluorophenyl group, a sulfanyl indole moiety, and a nitrophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its anticancer properties. The following sections detail specific findings regarding its biological efficacy.

Anticancer Activity

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. In vitro assays demonstrated significant cytotoxic effects with IC50_{50} values ranging from 0.5 to 10 µM, indicating potent activity against these cell lines .
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses revealed an increase in sub-G1 phase populations in treated cells, indicative of apoptosis .

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of this compound revealed that it undergoes significant metabolic transformations:

  • Metabolic Pathways : Key metabolic pathways include N-dealkylation and N-acetylation. Studies involving animal models indicated that the compound is primarily metabolized in the liver with metabolites detectable in plasma within a few hours post-administration .

Data Table: Biological Activity Summary

Activity Type Cell Line IC50_{50} (µM) Mechanism
AnticancerMCF-70.65Apoptosis via caspase activation
AnticancerA5491.5Cell cycle arrest
Antimicrobial (in vitro)E. coli25Disruption of cell membrane

Case Study 1: MCF-7 Cell Line

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (10 µM). Additionally, Western blot analysis confirmed increased levels of pro-apoptotic proteins .

Case Study 2: A549 Cell Line

Similar studies on A549 cells demonstrated an IC50_{50} value of approximately 1.5 µM. Mechanistic studies suggested that the compound inhibits key signaling pathways associated with cell proliferation, such as the PI3K/Akt pathway .

Q & A

Q. What are the common synthetic routes for preparing 2,6-difluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the indole core. Key steps include:

Sulfanyl group introduction : Reacting 1H-indole derivatives with 4-nitrobenzyl mercaptan under nucleophilic substitution conditions (e.g., using EDCI in acetonitrile:water mixtures) .

Ethyl linker attachment : Alkylation of the indole nitrogen with 2-chloroethylamine, followed by coupling to 2,6-difluorobenzoyl chloride via amide bond formation .

  • Critical Parameters : Reaction time (72+ hours for sulfanyl incorporation), solvent polarity (acetonitrile:water for optimal yield), and temperature control (room temperature to avoid side reactions) .

Q. Table 1: Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
Sulfanylation4-Nitrobenzyl mercaptan, EDCI, CH₃CN:H₂O75
Amide Coupling2,6-Difluorobenzoyl chloride, DCM, TEA60–70

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms regioselectivity of sulfanyl substitution on indole (e.g., δ 7.2–8.1 ppm for aromatic protons) and amide bond formation (δ 3.4–3.8 ppm for ethyl linker) .
  • IR Spectroscopy : Detects C=O stretch (~1650 cm⁻¹) and S-H absence (confirming successful sulfanyl attachment) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₁₈F₂N₃O₃S requires m/z 478.1032) .

Q. What pharmacological targets are hypothesized for this compound?

  • Methodological Answer : Structural analogs (e.g., sulfanyl-indole benzamides) show activity against kinase enzymes (e.g., JAK2/STAT3 pathways) and inflammatory mediators (e.g., COX-2). Target validation involves:
  • In vitro assays : Kinase inhibition profiling (IC₅₀ determination) .
  • Molecular docking : Computational alignment with ATP-binding pockets of target kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during sulfanyl group incorporation?

  • Methodological Answer : Low yields (e.g., <50%) often stem from competing oxidation of the sulfanyl group. Strategies include:
  • Inert atmosphere : Use of N₂/Ar to prevent disulfide formation .
  • Catalyst screening : Substituting EDCI with HOBt/DCC systems improves coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF) enhance solubility of nitroaromatic intermediates .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 8.7 μM for kinase inhibition) may arise from:
  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) .
  • Impurity profiling : Use HPLC-MS to confirm compound purity (>95%) and rule out batch-dependent artifacts .

Q. What computational methods predict electronic properties relevant to material science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
  • HOMO-LUMO gaps : Predicts charge-transfer capabilities (e.g., ∆E = 3.2 eV for optoelectronic use) .
  • Electrostatic potential maps : Identifies electron-deficient regions (nitro group) for supramolecular assembly .

Q. How to design stability studies for long-term storage in biological assays?

  • Methodological Answer : Degradation pathways (e.g., hydrolysis of the amide bond) are assessed via:
  • Forced degradation : Expose to pH 3–9 buffers at 40°C for 4 weeks; monitor via LC-MS .
  • Cryoprotectants : Lyophilize with trehalose (5% w/v) to prevent aggregation in aqueous media .

Data-Driven Research Challenges

Q. What strategies address regioselective functionalization of the indole core?

  • Methodological Answer : Competing substitution at C2 vs. C3 positions is controlled by:
  • Directing groups : Use of Boc-protected indoles to steer sulfanyl group to C3 .
  • Metal catalysis : Pd-mediated C-H activation for selective C3 modification .

Q. How to elucidate biological pathways using isotopic labeling?

  • Methodological Answer :
  • ¹⁴C/³H labeling : Track metabolic fate in cell lines (e.g., HepG2) via autoradiography .
  • Click chemistry : Attach fluorescent probes (e.g., BODIPY) to the ethyl linker for live-cell imaging .

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